molecular formula C27H25ClN4OS B11523622 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11523622
M. Wt: 489.0 g/mol
InChI Key: NROWTAPXIQBCAQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Moiety: Starting with a suitable thiophene derivative, the benzothiophene ring is constructed through cyclization reactions.

    Quinoline Ring Construction: The quinoline ring is synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Functional Group Introduction:

    Final Assembly: The final compound is assembled by coupling the benzothiophene and quinoline intermediates under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzothiophene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on the compound’s potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways is of particular interest.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chlorophenyl)-1,4-dihydroquinoline-3-carbonitrile: Similar structure but lacks the benzothiophene moiety.

    4-(4-Chlorophenyl)-1,4-dihydroquinoline-3-carbonitrile: Lacks the amino and benzothiophene groups.

    2-Amino-4-(4-chlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Contains a carboxamide group instead of a cyano group.

Uniqueness

The uniqueness of 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups and structural complexity. This makes it a versatile compound for various applications and a valuable subject for scientific research.

Properties

Molecular Formula

C27H25ClN4OS

Molecular Weight

489.0 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H25ClN4OS/c1-27(2)11-20-24(21(33)12-27)23(15-7-9-16(28)10-8-15)19(14-30)25(31)32(20)26-18(13-29)17-5-3-4-6-22(17)34-26/h7-10,23H,3-6,11-12,31H2,1-2H3

InChI Key

NROWTAPXIQBCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C#N)N)C#N)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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